N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
CAS No.:
Cat. No.: VC18895011
Molecular Formula: C25H21N5O2
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N5O2 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-[(4-methylphenyl)methyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
| Standard InChI | InChI=1S/C25H21N5O2/c1-17-9-11-18(12-10-17)14-26-24(31)15-29-25(32)23-13-22(28-30(23)16-27-29)21-8-4-6-19-5-2-3-7-20(19)21/h2-13,16H,14-15H2,1H3,(H,26,31) |
| Standard InChI Key | NIJWEXBPAJBHKB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Introduction
N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d] triazin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. It is characterized by a complex molecular structure that integrates various aromatic and heterocyclic components, including a naphthalene moiety connected to a pyrazolo-triazine framework, further substituted with a 4-methylbenzylacetamide group.
Molecular Formula and Weight
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Molecular Formula: C₁₈H₁₈N₄O₂
-
Molecular Weight: Approximately 354.4 g/mol.
Structural Features
The compound's structure includes a naphthalene ring linked to a pyrazolo-triazine framework, which is further modified with a 4-methylbenzyl group. This arrangement contributes to its chemical reactivity and potential biological properties.
Synthesis and Preparation
The synthesis of N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d] triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. These processes often require specific reagents and conditions to optimize yields and purity. The synthesis methods are tailored to produce high-quality compounds suitable for further biological evaluation.
Potential Therapeutic Effects
Research into compounds with similar structures suggests potential analgesic properties. These compounds may act as agonists or antagonists at certain receptors involved in pain modulation or other physiological processes.
Research Directions
Further studies are needed to fully understand the biological activities of this compound. Its unique combination of structural elements positions it as a candidate for drug development aimed at addressing unmet medical needs in pain management and beyond.
Comparison with Related Compounds
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